molecular formula C11H14O2 B568652 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone CAS No. 1378888-43-7

1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone

Cat. No.: B568652
CAS No.: 1378888-43-7
M. Wt: 178.231
InChI Key: UAOSVSMWAUFYMM-UHFFFAOYSA-N
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Description

1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone is an organic compound with the molecular formula C11H14O2. It is a colorless to pale yellow liquid with a strong fragrance. This compound is used as an intermediate in organic synthesis and pharmaceutical production .

Scientific Research Applications

1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone has several applications in scientific research:

Safety and Hazards

The safety information available indicates that “1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone” is associated with several hazard statements, including H302, H315, and H319 . Precautionary statements include P261, P305, P338, and P351 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone can be synthesized through a multi-step process starting from 2-ethylbenzenamine. The synthetic route involves the following steps :

    Amino Protection and Bromination: 2-ethylbenzenamine undergoes amino protection followed by bromination.

    Deprotection and Iodination: The protected amino group is deprotected, and the compound is iodinated to form 1-iodo-4-bromo-2-ethylbenzene.

    Grignard Reaction and Aldehyde Formation: The iodinated compound undergoes a Grignard reaction to form 4-bromo-2-ethylbenzyl alcohol.

    Hydroxyl Protection and Grignard Reaction: The hydroxyl group is protected, followed by another Grignard reaction and acetylation.

    Deprotection: The final step involves deprotection to yield this compound.

The overall yield of this process is approximately 50.9%, with a gas chromatography purity of 98.3% .

Industrial Production Methods

Industrial production methods for this compound typically involve similar multi-step synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.

Major Products

    Oxidation: 3-Ethyl-4-(carboxymethyl)phenyl)ethanone.

    Reduction: 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carbonyl groups play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo nucleophilic attacks, making it a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methyl-4-(hydroxymethyl)phenyl)ethanone: Similar structure but with a methyl group instead of an ethyl group.

    1-(3-Ethyl-4-(methoxymethyl)phenyl)ethanone: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.

Uniqueness

1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone is unique due to its specific combination of ethyl and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized organic compounds and pharmaceuticals .

Properties

IUPAC Name

1-[3-ethyl-4-(hydroxymethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-9-6-10(8(2)13)4-5-11(9)7-12/h4-6,12H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOSVSMWAUFYMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017138
Record name 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378888-43-7
Record name 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-ethyl-4-(hydroxymethyl)phenyl]ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-[3-Ethyl-4-(hydroxymethyl)phenyl]ethanone
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